MPBP
Description
MPBP (4'-methyl-α-pyrrolidinobutyrophenone) is a synthetic cathinone derivative and designer drug belonging to the pyrrolidinophenone class. It acts as a central nervous system stimulant by inhibiting norepinephrine-dopamine reuptake, similar to other psychoactive substances like MDPV and α-PVP . Structurally, this compound consists of a butyrophenone backbone with a pyrrolidine ring and a 4'-methyl substituent on the phenyl group (Figure 1). Its homolog, MPHP (4'-methyl-α-pyrrolidinohexanophenone), shares structural similarities but differs in alkyl chain length .
Properties
CAS No. |
732180-91-5 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 |
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI Key |
NXNPGAAZKYDOPW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2 |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2 |
Synonyms |
4'-methyl-alpha-pyrrolidinobutyrophenone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPBP typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions such as temperature, pressure, and time are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, efficiency, and safety. Quality control measures are implemented to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: MPBP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MPBP has been studied for various scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of synthetic cathinones.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in treating certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MPBP involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The molecular targets include transporters and receptors associated with these neurotransmitters.
Comparison with Similar Compounds
Key Findings :
- This compound vs. MPHP : MPHP’s longer alkyl chain enhances lipophilicity, prolonging its half-life and potency compared to this compound .
- This compound vs. MDPV : The absence of a β-keto group in this compound reduces its metabolic stability, leading to faster clearance than MDPV .
- This compound vs. α-PVP : Shorter chain length in this compound results in weaker receptor binding affinity, translating to milder psychoactive effects .
Metabolic and Toxicological Comparison
This compound undergoes extensive hepatic metabolism, producing seven metabolites in rats, including hydroxylated pyrrolidine derivatives and carboxylated products . These metabolites are detectable in urine via GC-MS, similar to other pyrrolidinophenones. However, this compound’s 4'-methyl group distinguishes its metabolic profile from non-substituted analogs like α-PBP (Table 2).
Table 2: Metabolic Pathways of this compound and Analogous Compounds
| Compound | Primary Metabolites | Detection Window (Urine) | Toxicity Profile |
|---|---|---|---|
| This compound | 4'-Carboxy-MPBP, this compound-lactam | 48–72 hours | Moderate hepatotoxicity, cardiotoxicity |
| α-PBP | Phenyl hydroxylation, nor-PBP | 24–48 hours | Lower toxicity due to rapid excretion |
| MDPV | Dihydro-MDPV, methylenedioxy cleavage | 72+ hours | Severe neurotoxicity, hyperthermia |
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